
Benzyl-PEG36-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG36-alcohol is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . This compound is particularly valuable in the field of targeted therapy drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG36-alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) chains. The process can be optimized using various catalysts and reaction conditions. For instance, the hydrogenation of benzaldehyde using Pd-based catalysts under visible light illumination has been shown to be effective . Additionally, the use of bis(methanesulfonyl) peroxide as an oxidant enables selective synthesis of benzylic alcohols .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to be environmentally friendly and efficient, utilizing catalysts such as Pd on activated carbon or alumina. The reaction conditions are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG36-alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid or benzaldehyde.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, and iodosobenzene.
Reduction: Hydrogenation using Pd-based catalysts is common.
Substitution: Various reagents can be used depending on the desired product.
Major Products Formed
Benzoic Acid: Formed through oxidation.
Benzaldehyde: Another product of oxidation.
Benzyl Alcohol: Formed through reduction.
Scientific Research Applications
Benzyl-PEG36-alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable in targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Used in the development of targeted therapy drugs for various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Benzyl-PEG36-alcohol functions as a linker in PROTACs, which are designed to degrade specific proteins. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The PEG chain in this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler compound used in various chemical reactions.
PEG-based Linkers: Other PEG-based linkers used in the synthesis of PROTACs.
Uniqueness
Benzyl-PEG36-alcohol is unique due to its specific structure, which combines the properties of benzyl alcohol and PEG. This combination provides both reactivity and solubility, making it highly effective as a PROTAC linker .
Properties
Molecular Formula |
C79H152O37 |
|---|---|
Molecular Weight |
1694.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2 |
InChI Key |
NWJBXCVRZNQLFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


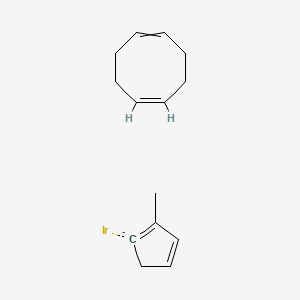



![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
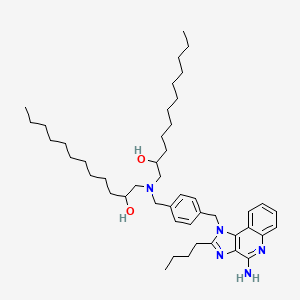


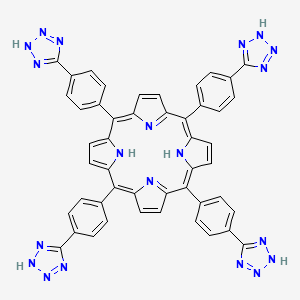


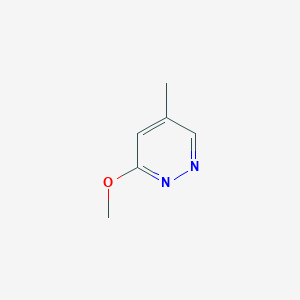
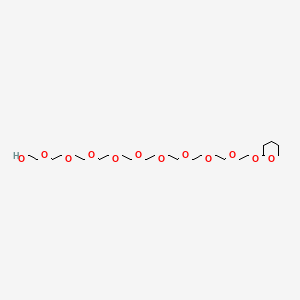
![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
